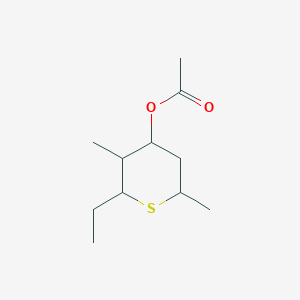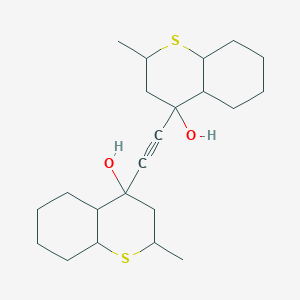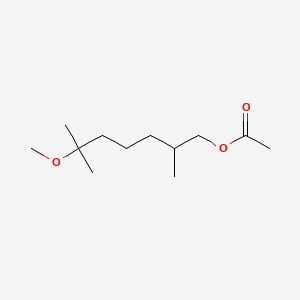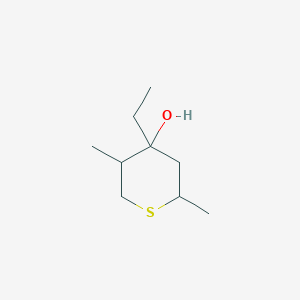
1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol
Vue d'ensemble
Description
1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol, also known as ADCT-402, is a novel antibody-drug conjugate (ADC) that is currently being developed for the treatment of various types of cancer. ADCs are a class of drugs that combine the specificity of monoclonal antibodies with the cytotoxicity of small molecule drugs, and have shown promising results in preclinical and clinical studies.
Mécanisme D'action
The mechanism of action of 1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol involves the selective targeting of cancer cells expressing a specific antigen by the monoclonal antibody component of the drug. Once the drug molecule is released inside the cancer cell, it binds to DNA and induces double-strand breaks, leading to cell death.
Biochemical and physiological effects:
1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol has been shown to have potent anti-tumor activity in preclinical studies, and has the potential to be effective in the treatment of various types of cancer. However, the drug may also have off-target effects on normal cells expressing the target antigen, which could lead to unwanted side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol has several advantages for use in lab experiments, including its high potency and specificity for cancer cells expressing the target antigen. However, the drug may also have limitations, such as potential off-target effects and the need for specialized equipment and expertise for its synthesis and characterization.
Orientations Futures
There are several future directions for the development of 1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol and other ADCs. One direction is the identification of new target antigens on cancer cells that can be used to develop more effective ADCs. Another direction is the optimization of the linker and drug components of ADCs to improve their efficacy and reduce their toxicity. Finally, the development of combination therapies using ADCs and other drugs may also hold promise for the treatment of cancer.
Applications De Recherche Scientifique
1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol has been tested in preclinical studies using various cancer cell lines and animal models, and has shown potent anti-tumor activity. In a study published in Molecular Cancer Therapeutics, 1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol was found to be highly effective in inhibiting the growth of human lymphoma cells in vitro and in vivo. Another study published in Cancer Research demonstrated that 1,5-anhydro-2,4-dideoxy-3-C-ethyl-1,4-dimethyl-1-thiopentitol was able to induce complete tumor regression in a mouse model of human acute myeloid leukemia.
Propriétés
IUPAC Name |
4-ethyl-2,5-dimethylthian-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-4-9(10)5-8(3)11-6-7(9)2/h7-8,10H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYMPURQWOQKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(SCC1C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2,5-dimethylthian-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(dipentylamino)carbonyl]benzoic acid](/img/structure/B3819831.png)

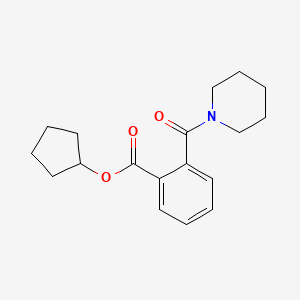
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B3819840.png)
![N,N'-1,2-ethanediylbis[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide]](/img/structure/B3819843.png)
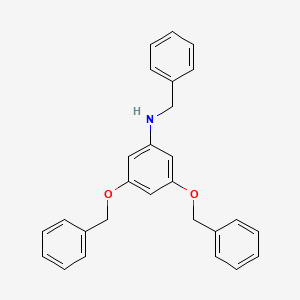

![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indol-5-yl benzoate](/img/structure/B3819857.png)
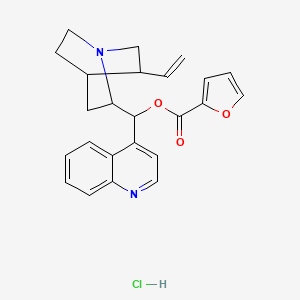
![2-(4-isobutylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B3819863.png)
![3-butyn-1-yl 3,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B3819881.png)
